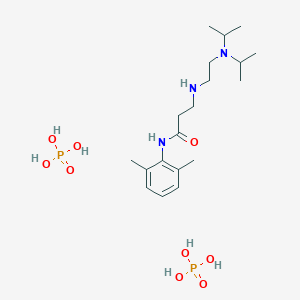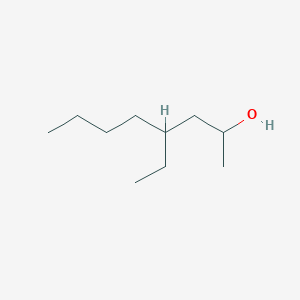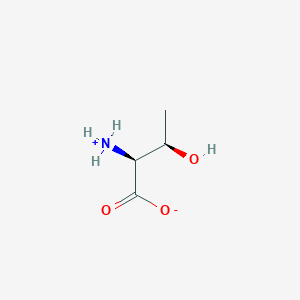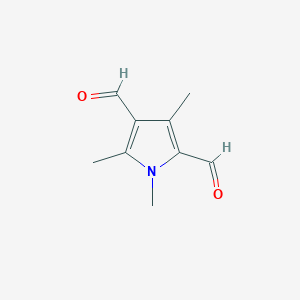
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde (TPDC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDC is a heterocyclic compound that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been widely used in scientific research due to its unique properties. One of the most common applications of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is in the synthesis of fluorescent dyes. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, including amino acids, proteins, and nucleic acids. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is not well understood. However, it is believed that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde acts as a fluorescent probe by binding to specific analytes and emitting light when excited by a light source. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may also interact with biological molecules, such as proteins and nucleic acids, and affect their function.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may have antioxidant properties and may protect cells from oxidative stress. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been shown to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in lab experiments is its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, which makes it a valuable tool in biochemical and biomedical research. However, 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has some limitations. It is not stable in aqueous solutions and can undergo hydrolysis, which can affect its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde also has a low quantum yield, which can limit its sensitivity in detecting analytes.
Direcciones Futuras
There are several future directions for research on 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. One direction is to explore its potential as a therapeutic agent. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been shown to inhibit the growth of certain cancer cells in vitro, and further research could explore its potential as an anticancer agent. Another direction is to develop new methods for synthesizing 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde that are more efficient and environmentally friendly. Finally, research could explore the use of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in new applications, such as in the development of biosensors for detecting analytes in environmental and clinical samples.
Métodos De Síntesis
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-pentanedione with ammonia in the presence of a catalyst to form 1,3,5-trimethylpyrrole. The resulting pyrrole is then oxidized with potassium permanganate to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. Another method involves the reaction of 1,3,5-trimethylpyrrole with paraformaldehyde in the presence of a catalyst to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde.
Propiedades
Número CAS |
102879-52-7 |
|---|---|
Nombre del producto |
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1,3,5-trimethylpyrrole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-8(4-11)7(2)10(3)9(6)5-12/h4-5H,1-3H3 |
Clave InChI |
DHRHPJZEESEPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C=O)C)C)C=O |
SMILES canónico |
CC1=C(N(C(=C1C=O)C)C)C=O |
Sinónimos |
Pyrrole-2,4-dicarboxaldehyde, 1,3,5-trimethyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



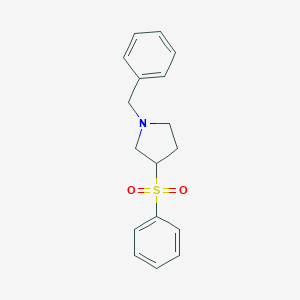
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
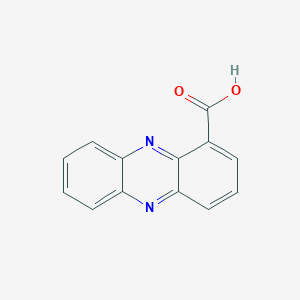
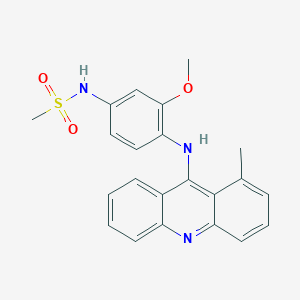
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
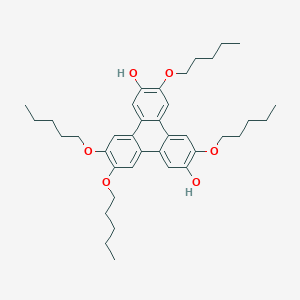
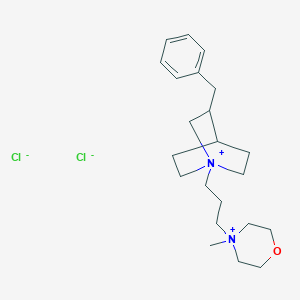
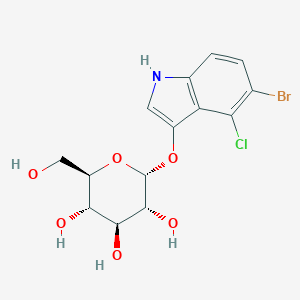
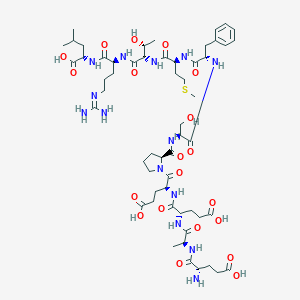
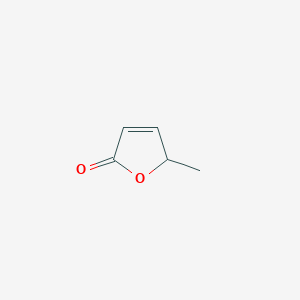
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
